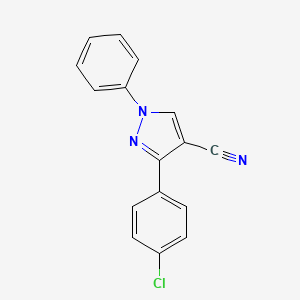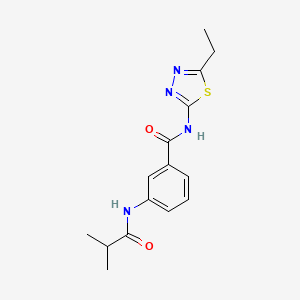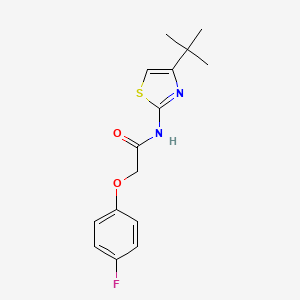![molecular formula C9H8Cl2N4OS B5764118 4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'AMT' and has been shown to exhibit a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
AMT has been extensively studied for its potential applications in scientific research. One of the primary applications of AMT is in the field of cancer research. Studies have shown that AMT has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, AMT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
AMT has also been studied for its potential applications in the field of neuroscience. Studies have shown that AMT can modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of neurological disorders such as depression and anxiety.
Wirkmechanismus
The exact mechanism of action of AMT is not fully understood. However, studies have suggested that AMT may exert its effects through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. Additionally, AMT has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
AMT has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter activity, and inhibition of certain enzymes and proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using AMT in lab experiments is its potent anti-cancer properties. Additionally, AMT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of using AMT in lab experiments is its potential toxicity. Studies have shown that high doses of AMT can lead to liver and kidney damage, highlighting the importance of careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on AMT. One area of research is the development of more potent and selective AMT analogs for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential applications in the treatment of neurological disorders. Finally, studies are needed to explore the potential toxicity of AMT and to develop safe dosing guidelines for its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (AMT) is a chemical compound with potent anti-cancer properties and potential applications in the field of neuroscience. The synthesis of AMT involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. AMT has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity. While AMT has promising applications in scientific research, its potential toxicity highlights the importance of careful dosing and monitoring. Further research is needed to fully understand the mechanism of action of AMT and to develop safe dosing guidelines for its use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of AMT involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of AMT as a yellow crystalline solid. The purity of the synthesized AMT can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Eigenschaften
IUPAC Name |
4-amino-3-[(3,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-6-2-1-5(3-7(6)11)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKXIHQCHRNAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NNC(=S)N2N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
